molecular formula C6H2BrCl2N3 B13679249 5-Bromo-3,7-dichloro-1H-pyrazolo[4,3-b]pyridine

5-Bromo-3,7-dichloro-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B13679249
M. Wt: 266.91 g/mol
InChI Key: MSWVDQDJQANMQY-UHFFFAOYSA-N
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Description

5-Bromo-3,7-dichloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of bromine and chlorine atoms in the structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,7-dichloro-1H-pyrazolo[4,3-b]pyridine typically involves the formation of the pyrazolopyridine core followed by the introduction of bromine and chlorine substituents. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions. The bromination and chlorination steps are usually carried out using bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,7-dichloro-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Bromo-3,7-dichloro-1H-pyrazolo[4,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Bromo-3,7-dichloro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3,7-dichloro-1H-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C6H2BrCl2N3

Molecular Weight

266.91 g/mol

IUPAC Name

5-bromo-3,7-dichloro-2H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C6H2BrCl2N3/c7-3-1-2(8)4-5(10-3)6(9)12-11-4/h1H,(H,11,12)

InChI Key

MSWVDQDJQANMQY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNC(=C2N=C1Br)Cl)Cl

Origin of Product

United States

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